Vatalanib functions by selectively inhibiting the tyrosine kinase domains of specific cell surface receptors, thereby blocking intracellular signaling pathways that drive processes like angiogenesis and tumor cell proliferation [1] [2].
| Target Receptor | Primary Ligand | Key Consequence of Inhibition |
|---|---|---|
| VEGFR-1 (Flt-1) | VEGF | Suppression of new blood vessel formation (angiogenesis) crucial for tumor growth and metastasis [2] [3] [4]. |
| VEGFR-2 (KDR/Flk-1) | VEGF | Considered the primary target; most critical mediator of VEGF-induced angiogenesis, endothelial cell proliferation, and survival [3] [4]. |
| VEGFR-3 (Flt-4) | VEGF | Inhibition affects lymphatic endothelial cells, potentially impacting lymphatic metastasis [2] [4]. |
| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | PDGF | Disruption of pericyte coverage of vessels and potential direct effects on tumor stroma [2] [5]. |
| c-KIT | Stem Cell Factor (SCF) | Impairs signaling in tumors dependent on c-KIT, such as gastrointestinal stromal tumors (GIST) [5] [4]. |
The following diagram illustrates the primary signaling pathway targeted by this compound and its key consequences on the tumor microenvironment:
This compound inhibits VEGF/VEGFR signaling, blocking key tumor-promoting processes.
Beyond its primary anti-angiogenic action, research has uncovered other relevant mechanisms and functional effects.
While initially developed to target endothelial cells, this compound also affects tumor cells that express its target receptors. In leiomyosarcoma cell lines, this compound treatment influenced cell migration and induced cell death under specific conditions [2]. A significant finding is that this compound competitively inhibits the enzyme aromatase, which converts androgens to estrogens [6]. This suggests potential application in hormone-responsive cancers like breast cancer, where it could simultaneously block VEGF and estrogen receptor signaling pathways [6].
The table below summarizes methodologies from pivotal experiments characterizing this compound's effects.
| Investigated Effect | Experimental Model/Cell Lines | Key Methodologies | Reference |
|---|---|---|---|
| In vitro efficacy & signaling | Human leiomyosarcoma cell lines (SK-LMS-1, SK-UT-1) [2] | RT-PCR for receptor mRNA, flow cytometry for protein expression, cell growth/metabolic activity assays (WST-1), apoptosis detection (Annexin V), cell migration assay, phospho-specific antibodies for signaling (AKT/p90RSK, ERK1/2) [2]. | [2] |
| Anti-tumor efficacy in GIST | 45 patients with imatinib-resistant metastatic GIST [4] | Phase II, open-label, multicenter trial. Primary endpoint: clinical benefit (PR + SD). This compound 1250 mg administered daily. Tumor response assessed via RECIST 1.0 with CT/MRI [4]. | [4] |
| Aromatase inhibition | Aromatase-transfected MCF-7 breast cancer cells [6] | Cell proliferation assays, ER-mediated transcriptional activity reporter assays, analysis of aromatase activity in microsomal preparations, computer-assisted molecular modeling of PTK/ZK binding to aromatase [6]. | [6] |
Clinical trials have utilized specific dosing schedules, and research has identified potential biomarkers for predicting treatment response.
| Parameter | Details |
|---|---|
| Pharmacokinetics | Rapid absorption; half-life of ~6 hours [1] and ~4.5 hours [4]; extensive hepatic metabolism (mainly CYP3A4) [3]. |
| Common Dosing Schedules | • 1250 mg once daily [7] [4]. • Twice-daily (BID) "ramp-up": 250 mg BID (week 1), 500 mg BID (week 2), 750 mg BID (week 3+) [5]. | | Predictive Biomarkers | • High serum LDH: Linked to improved PFS with this compound in metastatic colorectal cancer [8] [9]. • High pVEGFR2/KDR+ vascular density: Tumors with high activated vessel density showed significantly improved PFS when treated with this compound [8]. |
This compound demonstrates that multi-targeted kinase inhibitors can be effective even with a relatively narrow spectrum of kinase targets [4]. The discovery of its off-target effect on aromatase highlights the potential for single agents to cross-inhibit functionally disparate pathways, opening new avenues for drug development, especially in cancers like breast cancer [6].
Future research should focus on patient stratification using validated biomarkers like LDH and pVEGFR2/KDR vascular density to identify subgroups most likely to benefit from this compound therapy [8].
Vatalanib (PTK787/ZK222584) is an orally active small-molecule inhibitor that primarily targets the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase family. It was discovered via high-throughput screening and is developed as a joint venture by Novartis and Bayer Schering Pharma [1] [2]. As a multi-targeted tyrosine kinase inhibitor, its primary mechanism involves blocking angiogenesis, a critical process for tumor growth and metastasis [3] [1].
Mechanism of Action: this compound acts as a potent, selective inhibitor of VEGFR tyrosine kinases, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4) [4] [1]. At higher concentrations, it also inhibits other tyrosine kinases from the same family, such as platelet-derived growth factor receptor (PDGFR)-β, c-Kit, and c-Fms (colony-stimulating factor 1 receptor) [3] [4] [2]. Its strongest affinity is for VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation, survival, and permeability [5]. By blocking the ATP-binding site of these receptors, this compound prevents receptor autophosphorylation and subsequent downstream signaling, ultimately inhibiting endothelial cell proliferation, survival, and new blood vessel formation essential for tumor growth [4] [2].
Pharmacokinetic Profile:
This compound has been investigated in numerous Phase I, II, and III clinical trials across various solid tumors, including colorectal cancer, gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and pancreatic ductal adenocarcinoma (PDAC) [3] [4] [5].
The table below summarizes the efficacy results from pivotal clinical trials of this compound:
| Trial/Phase | Cancer Type | Regimen | Patients | Efficacy Outcomes | Reference |
|---|---|---|---|---|---|
| Phase II | Advanced Pancreatic Cancer (2nd-line) | This compound monotherapy | 67 patients | 6-month survival: 29% (95% CI 18-41%); Median PFS: 2 months; 2 PR, 28% SD [3] | |
| Phase III (CONFIRM-1) | mCRC (1st-line) | This compound + FOLFOX4 vs FOLFOX4 | No significant improvement in OS, PFS, or RR [4] [6] | ||
| Phase III (CONFIRM-2) | mCRC (2nd-line) | This compound + FOLFOX4 vs FOLFOX4 | No significant improvement in OS or RR; Significantly increased PFS in patients with high LDH [4] [1] [6] | ||
| Phase Ib | Advanced Solid Tumors & RCC | This compound + Everolimus | 32 patients | MTD: this compound 1000 mg/day + Everolimus 5 mg/day; In RCC (n=24): PR: 29.2%; SD: 15 pts; Median PFS: 5.8 months; OS: 16.5 months [7] | |
| Preclinical Study | CCl4-induced Liver Fibrosis (Mouse) | This compound 50 mg/kg/d | Associated with decreased liver fibrosis scores, hydroxyproline content, and mRNA levels of fibrotic markers (α-SMA, TGF-β1, Collagen-1) [8] |
LDH: Lactate Dehydrogenase; mCRC: metastatic Colorectal Cancer; OS: Overall Survival; PFS: Progression-Free Survival; PR: Partial Response; SD: Stable Disease; RR: Response Rate; RCC: Renal Cell Carcinoma; MTD: Maximum Tolerated Dose.
The adverse events associated with this compound are consistent with other VEGF pathway inhibitors. The most common side effects are summarized in the table below:
| Adverse Event | Frequency (All Grades) | Grade 3/4 Events | Notes |
|---|---|---|---|
| Hypertension | Very Common [1] [6] | 20-23% [3] [4] | Dose-limiting toxicity (DLT) in combination therapy [7] |
| Fatigue | Very Common [1] | 17% [3] | DLT in combination therapy [7] |
| Gastrointestinal (Nausea, Vomiting, Diarrhea) | Very Common [1] [6] | Diarrhea (15%) [6] | |
| Dizziness, Ataxia, Vertigo | Common [4] [5] [1] | Grade 3 lightheadedness at 1000 mg BID [5] | CNS effects attributed to high log P (~5) and BBB penetration [5] |
| Neurological (Headache) | Common [5] | ||
| Hematological (Neutropenia) | Common in combination with chemo [4] [6] | 31-37% (with FOLFOX4) [4] [6] | DLT in combination therapy [7] |
| Proteinuria | Common [7] |
This compound has shown activity in diverse preclinical models, helping to elucidate its anti-tumor and anti-fibrotic mechanisms.
The development of resistance to anti-angiogenic therapy like this compound is a significant clinical challenge, often driven by adaptive changes in the tumor microenvironment (TME) [9].
Potential Biomarkers:
Mechanisms of Resistance: Resistance can involve upregulation of alternative pro-angiogenic factors (e.g., FGF-2) [4], recruitment of pro-angiogenic myeloid cells [9] [4], and revascularization independent of VEGF signaling [9]. In glioma models, this compound treatment was associated with myeloid cells acquiring endothelial signatures (CD202b, CD34), increasing the tumor's angiogenic potential [4].
This section outlines key methodologies used in this compound research, from in vitro assays to in vivo models.
1. Cell Growth/ Viability Assay (Metabolic Activity) - Purpose: To assess the effect of this compound on tumor cell metabolic activity/proliferation. - Protocol: Seed cells (e.g., leiomyosarcoma SK-LMS-1, SK-UT-1) in 96-well plates. After adherence, treat with this compound at varying concentrations (e.g., 1-100 µM) alone or in combination with growth factors (VEGF-A at 100 ng/mL, PDGF-BB at 50 ng/mL) for 24-72 hours. Use DMSO as a vehicle control. Measure metabolic activity using a colorimetric tetrazolium salt assay (e.g., MTT, WST-1). Calculate IC50 values [2].
2. Cell Migration Assay - Purpose: To evaluate the inhibitory effect of this compound on tumor cell migration. - Protocol: Use a Boyden chamber or a wound healing ("scratch") assay. For the scratch assay, create a wound in a confluent cell monolayer. Treat cells with this compound and/or growth factors. Monitor wound closure by microscopy at regular intervals over 24-48 hours. Quantify migration as the percentage of wound area covered over time [2].
3. Apoptosis Analysis via Flow Cytometry - Purpose: To quantify this compound-induced cell death. - Protocol: Harvest cells after treatment with this compound and/or ligands. Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Analyze using flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [2].
4. Western Blot for Signaling Pathways - Purpose: To study the effect of this compound on downstream phosphorylation events (e.g., AKT, ERK). - Protocol: Serum-starve cells, pre-treat with this compound for 1-2 hours, then stimulate with VEGF-A or PDGF-BB for 10-30 minutes. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated proteins (p-AKT, p-ERK) and total proteins. Detect using chemiluminescence [2].
1. Mouse Model of Liver Fibrosis - Purpose: To evaluate the anti-fibrotic efficacy of this compound. - Protocol: - Induction: Induce liver fibrosis in BALB/c mice by intraperitoneal injection of CCl4 (40% in olive oil, 0.2 ml/100g body weight, twice weekly) for 6 weeks. - Treatment: Administer this compound (e.g., 50 mg/kg/day) by oral gavage concurrently with CCl4 for 4-6 weeks. - Termination: Euthanize mice, collect blood for serum biochemistry (ALT, AST) and liver tissues for analysis. - Analysis: - Histopathology: Score fibrosis in H&E and Sirius Red-stained sections. - Hydroxyproline Content: Quantify using a commercial kit as a measure of collagen deposition. - Immunohistochemistry: Stain for α-SMA (activated stellate cells) and CD34 (vascular density). - qRT-PCR: Measure mRNA levels of fibrotic markers (Collagen-I, α-SMA, TGF-β1). - Transmission Electron Microscopy (TEM): Count the number of fenestrae per hepatic sinusoid to assess sinusoidal capillarization [8].
The following diagrams illustrate this compound's mechanism of action and a typical in vivo research workflow.
This diagram illustrates the core mechanism of this compound, which inhibits VEGF-driven signaling by binding the VEGFR tyrosine kinase domain, preventing downstream pro-angiogenic signaling.
This flowchart outlines a standard in vivo protocol for evaluating the efficacy of this compound in a preclinical disease model, from model establishment to terminal molecular and histological analyses.
While large Phase III trials in colorectal cancer did not meet their primary survival endpoints, research on this compound continues, particularly in understanding its broader applications and overcoming resistance.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, as identified from in vitro kinase assays [1].
| Target Kinase | Reported IC₅₀ Value | Experimental Context (if provided) |
|---|---|---|
| VEGFR-2 (KDR) | 37 nM | In vitro kinase assay [1] |
| VEGFR-1 (Flt-1) | 77 nM | In vitro kinase assay [1] |
| c-Kit | Sub-micromolar | In vitro kinase assay [1] |
| PDGFR | Sub-micromolar | In vitro kinase assay [1] |
| VEGFR-3 (Flt-4) | 640 nM | In vitro kinase assay [1] |
These quantitative data show that this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, with strongest activity against VEGFR-2 [1]. The inhibition of c-Kit and PDGFR at sub-micromolar concentrations confirms its multi-targeted profile [1] [2]. Research also indicates that this compound can inhibit PDGFRβ at an IC₅₀ approximately twice that of imatinib [3].
The inhibition of PDGFR and c-Kit by this compound contributes to its overall anti-tumor and anti-angiogenic effects.
The inhibitory data is typically generated through specific biochemical and cellular assays. Here are the core methodologies referenced in the search results.
1. In Vitro Kinase Assay This biochemical assay directly measures a compound's ability to inhibit the phosphorylation activity of a purified kinase protein.
2. Cell-Based Phosphorylation (Autophosphorylation) Assay This assay assesses a compound's functional activity in a cellular context, demonstrating its ability to block kinase signaling in living cells.
3. Cell Proliferation Assay This functional assay determines the downstream biological consequence of kinase inhibition.
The following diagram illustrates the core signaling pathways targeted by this compound and its overall inhibitory logic.
This compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular processes involved in cancer growth and angiogenesis.
The multi-targeted nature of this compound has inspired its investigation in combination therapies, particularly in aggressive cancers like glioblastoma [3]. One clinical study explored the combination of this compound with imatinib (another c-Kit/PDGFR inhibitor) and hydroxyurea [3]. The rationale was:
This triple combination was found to be safe and well-tolerated, suggesting that concurrently targeting multiple components of the tumor vasculature is a viable strategy worthy of further investigation [3].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, primarily derived from in vitro kinase assays [1].
| Target Kinase | Reported IC₅₀ Value | Experimental Context / Notes |
|---|---|---|
| VEGFR-1 (Flt-1) | 77 nM | In vitro kinase assay [1] |
| VEGFR-2 (KDR) | 37 nM | In vitro kinase assay; primary known target [1] |
| VEGFR-3 (Flt-4) | 640 nM | In vitro kinase assay [1] |
| PDGFR | Sub-micromolar | In vitro kinase assay (inhibited, but precise value not given) [1] |
| c-Kit | Sub-micromolar | In vitro kinase assay (inhibited, but precise value not given) [1] |
| c-Fms | Inhibited | Activity referenced in clinical studies [2] [3] |
| VEGF-induced Autophosphorylation (in HUVE cells) | 17 nM (IC₅₀) | Cellular assay [1] |
| VEGF-induced Autophosphorylation (in VEGFR-2 transfected CHO cells) | 34 nM (IC₅₀) | Cellular assay [1] |
| PARP | 0.5 µM (IC₅₀) | Identified as an off-target in a colorimetric PARP assay [4] |
The following diagram illustrates the primary kinase targets of this compound and its downstream cellular effects, integrating both its intended and off-target activities.
This compound's Multi-Target Mechanism
Beyond pure enzyme assays, cellular models demonstrate this compound's functional effects.
Experiment 1: Inhibition of VEGF-Induced Signaling and Proliferation
Experiment 2: Endothelial Cell Morphology and Network Formation Assay
Experiment 3: Inhibition of Tumor Cell Proliferation and Induction of Apoptosis
Off-Target Activity (PARP Inhibition): A 2D and 3D similarity landscape analysis identified an unexpected off-target. An in vitro colorimetric PARP assay confirmed that this compound inhibits PARP with an IC₅₀ of 0.5 µM [4]. This suggests a potential dual mechanism of action that may contribute to its anti-cancer effect, broadening its mode of action beyond angiogenesis inhibition [4].
Reconstitution and Storage for Experiments:
Vatalanib (PTK787/ZK 222584) is a small molecule protein kinase inhibitor that potently targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit to inhibit angiogenesis [1] [2]. It is orally active and has been investigated in clinical trials for various advanced solid tumors, though it remains in the investigational stage [1] [2].
This compound is highly soluble in DMSO and also soluble in water, facilitating the preparation of concentrated stock solutions.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 20 mg/mL [4] or 62.5 mg/mL (~180 mM) [3] | Hygroscopic; use newly opened DMSO for reconstitution [3] |
| Water | 100 mg/mL [4] | - |
Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO for use in in vitro cellular assays.
Materials:
Procedure:
Proper storage is critical for maintaining the stability and potency of this compound stock solutions.
Table 2: Storage Conditions for this compound Stock Solutions
| Form | Temperature | Atmosphere | Stability |
|---|---|---|---|
| Lyophilized Powder | -20°C | Desiccated, protected from light [4] | 24 months [4] |
| DMSO Stock Solution | -20°C or -80°C | Protected from light [4] [3] | 3-6 months [4] [3] |
Important Storage Notes:
Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in cells.
Cell Lines: CHO cells transfected with VEGFR-2 or HEK293 cells expressing VEGFR-2 [3].
Reagents:
Procedure:
Expected Outcome: this compound inhibits VEGF-induced VEGFR-2 phosphorylation with an IC₅₀ of 34 nM in CHO cells and 21 nM in HEK293 cells [3].
Objective: To evaluate the anti-proliferative effect of this compound on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).
Cell Line: HUVECs.
Reagents:
Procedure:
Expected Outcome: this compound inhibits VEGF-induced HUVEC proliferation with an IC₅₀ of 33 nM [3].
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis.
Table 3: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ Value | Experimental Context |
|---|---|---|
| VEGFR-2 (KDR) | 37 nM [4] [3] | In vitro kinase assay [4] |
| VEGFR-1 (Flt-1) | 77 nM [4] | In vitro kinase assay [4] |
| VEGFR-3 (Flt-4) | 640 nM [4] | In vitro kinase assay [4] |
| PDGFR-β | 580 nM [3] | - |
| c-Kit | 730 nM [3] | - |
Table 4: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC₅₀ / Effect | Context |
|---|---|---|---|
| HUVEC | VEGF-induced proliferation inhibition [3] | 33 nM [3] | WST-8 assay, 3-day treatment [3] |
| CHO (VEGFR-2 transfected) | Inhibition of VEGF-induced VEGFR-2 phosphorylation [4] [3] | 34 nM [4] | ELISA, 8 μM ATP [3] |
| HEK293 (VEGFR-2 expressing) | Inhibition of VEGFR-2 phosphorylation [3] | 21 nM [3] | Cell-based ELISA [3] |
| A549 (Human lung carcinoma) | Cytotoxicity/Growth Inhibition [3] | 21.16 μM [3] | MTT assay, 72-hour treatment [3] |
| HT-29 (Human colon carcinoma) | Cytotoxicity/Growth Inhibition [3] | 22.11 μM [3] | MTT assay, 72-hour treatment [3] |
| MDA-MB-231 (Human breast cancer) | Cytotoxicity/Growth Inhibition [3] | 57.72 μM [3] | MTT assay, 72-hour treatment [3] |
| Multiple Myeloma Cells (MM.1S) | Proliferation inhibition; blocks VEGF-induced ERK phosphorylation and migration [4] | Dose-dependent [4] | - |
| Chronic Lymphocytic Leukemia (CLL) Cells | Induction of apoptosis [4] | Dose-dependent [4] | - |
This compound exerts its antiangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGF receptors (VEGFR-1, -2, -3), PDGFR-β, and c-Kit [4] [1] [2]. This inhibition blocks downstream pro-survival and proliferative signaling pathways (such as ERK) in endothelial cells, thereby suppressing tumor angiogenesis and growth [4] [2].
Below is a workflow diagram summarizing the experimental process from stock preparation to key assays and outcomes:
This document provides detailed protocols for preparing this compound stock solutions in DMSO and outlines key methodologies for assessing its biological activity in in vitro models. The high solubility of this compound in DMSO allows for easy preparation of concentrated stocks, facilitating its use in cellular assays to study angiogenesis and tyrosine kinase inhibition. Adherence to the recommended storage conditions and experimental procedures will ensure reliable and reproducible results in research settings.
| Cell Type / Experimental Model | Treatment Concentration | Treatment Duration | Key Findings / Context | Citation |
|---|---|---|---|---|
| Multiple Myeloma (MM.1S cells) | Varying doses | Up to 48 hours | Inhibited VEGF-induced ERK phosphorylation and cell migration. | [1] |
| Chronic Lymphocytic Leukemia (CLL cells) | Varying doses (with pazopanib) | Not Specified | Dose-dependent apoptosis observed. | [1] |
| General Cell Culture (VEGFR Inhibition) | 0.5 - 50 μM (pretreatment) | 0.5 - 2 hours (pretreatment) | Used prior to stimulator treatment to inhibit kinase activity. | [1] |
| General Cell Culture (Proliferation/Apoptosis) | Varying concentrations | Up to 72 hours | Used alone to assess effects on cell survival and death. | [1] |
| Glioblastoma (U87 cells) | Used in nanoformulation with CPI444 | 24 hours | Significant reduction in cell survival; part of a combinatorial strategy. | [2] |
To help you design your experiments, here are more detailed methodologies from the research.
1. Protocol for Signaling and Migration Studies (Multiple Myeloma) This protocol is adapted from studies investigating the effect of this compound on VEGF-induced pathways [1].
2. Protocol for Combinatorial Nanoformulation Treatment (Glioblastoma) This protocol is based on a study using a graphene oxide-polyethylene glycol (GO-PEG) nanocarrier to deliver this compound and another drug, CPI444, to glioblastoma cells [2].
The following diagram illustrates the primary molecular targets of this compound, which explains its biological effects in the protocols above.
The table below summarizes key clinical trials of this compound in combination with other therapies.
| Tumor Type | Combination Therapy | Study Phase | Key Efficacy Findings | Common Grade 3/4 Adverse Events | Recommended Dosage Regimen | Citation |
|---|---|---|---|---|---|---|
| Advanced Solid Tumors | This compound + Everolimus (mTOR inhibitor) | Phase I | Disease control rate (PR+SD): 71.5% (9 PR, 41 SD out of 70 pts) | Hypertriglyceridemia, hypercholesterolemia, fatigue, vomiting, nausea, diarrhea | This compound: 1250 mg once daily or 750 mg twice daily + Everolimus: 10 mg once daily | [1] |
| Metastatic Pancreatic Cancer (second-line) | This compound monotherapy | Phase II | 6-month survival: 29%; Median PFS: 2 months; 2 PRs; 28% SD | Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%) | This compound: 250 mg bid (Week 1) → 500 mg bid (Week 2) → 750 mg bid (Week 3+) | [2] |
| Advanced Solid Tumors & RCC | This compound + Everolimus | Phase Ib | In RCC: Median PFS: 5.8 months; Median OS: 16.5 months; 7 PRs out of 24 evaluable pts | Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting | This compound: 1000 mg daily + Everolimus: 5 mg daily | [3] |
| Metastatic Colorectal Cancer | This compound + FOLFOX4 | Phase III (CONFIRM-1 & 2) | Improved PFS in subgroup with high serum LDH or high tumor pVEGFR2/KDR+ vascular density | Not specified in results | This compound: 1250 mg once daily + FOLFOX4 chemotherapy | [4] |
For researchers aiming to replicate or build upon these clinical findings, here are detailed methodologies from the cited studies.
This protocol established the maximum tolerated dose (MTD) and safety profile for the this compound and everolimus combination [1].
This protocol evaluated the efficacy and tolerability of this compound as a second-line therapy in metastatic pancreatic cancer using a "ramp-up" dosing schedule [2].
The following diagram illustrates the mechanistic pathway of this compound and its combination with mTOR inhibition.
This diagram shows that this compound acts as a VEGFR tyrosine kinase inhibitor, blocking the pro-angiogenic signaling upstream [5]. When combined with Everolimus, which inhibits the mTOR complex downstream, the therapy achieves a more comprehensive suppression of the signaling pathway that drives tumor growth and angiogenesis [1] [3].
Research indicates that specific biomarkers could help identify patients most likely to benefit from this compound therapy.
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by pronounced hypervascularity and severe hypoxia. Despite multimodal treatment approaches involving surgical resection, radiotherapy, and temozolomide chemotherapy, the prognosis remains poor with a median survival of just 15-18 months and a five-year survival rate below 7% [1]. The hypervascular nature of GBM provided the rationale for developing antiangiogenic therapies (AATs) targeting the vascular endothelial growth factor (VEGF) signaling pathway. However, single-agent AATs have demonstrated only transient benefits followed by therapeutic resistance and tumor progression, necessitating combination approaches to overcome resistance mechanisms [2] [3].
Vatalanib (PTK787/ZK222584) is an oral tyrosine kinase inhibitor that primarily targets VEGF receptors (VEGFR-1 and VEGFR-2), with additional activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms at higher concentrations [4]. As a monotherapy, this compound has shown limited efficacy in GBM due to the development of alternative resistance mechanisms, including upregulation of compensatory pro-angiogenic factors and recruitment of bone marrow-derived cells (BMDCs) to the tumor microenvironment [2] [5].
HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine) is a highly selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent eicosanoid metabolite of arachidonic acid produced by enzymes of the CYP4A and CYP4F families [2] [6]. 20-HETE promotes tumor growth through multiple mechanisms, including stimulation of tumor cell proliferation, angiogenesis, and vascular mimicry [7]. The combination of this compound with HET0016 addresses complementary pathways in GBM pathogenesis, potentially overcoming the limitations of single-agent AAT by simultaneously targeting multiple resistance mechanisms.
Table 1: Key Characteristics of this compound and HET0016
| Parameter | This compound | HET0016 |
|---|---|---|
| Primary Target | VEGFR-1, VEGFR-2 | CYP4A/CYP4F enzymes |
| Primary Mechanism | Inhibition of VEGF signaling | Inhibition of 20-HETE synthesis |
| Administration Route | Oral | Intraperitoneal or Intravenous |
| Typical Dose (Preclinical) | 50 mg/kg/day | 10 mg/kg/day |
| Key Resistance Mechanisms | Upregulation of alternative pro-angiogenic factors, BMDC recruitment | Vascular mimicry, myeloid cell infiltration |
The orthotopic U251 human glioma model in immunocompromised nude rats (RNU nu/nu) represents the primary experimental system for evaluating the this compound and HET0016 combination therapy [2]. The U251 cell line is a well-established model for human GBM that recapitulates key features of the human disease, including infiltrative growth and robust angiogenesis. For implantation, (4 \times 10^5) U251 cells suspended in 5 µL of serum-free RPMI 1640 medium are injected into the right cerebral hemisphere at coordinates 3 mm right and 1 mm anterior to bregma [2] [8] [9].
Additional models used in complementary studies include:
Two primary treatment schedules have been investigated to model different clinical scenarios [2] [8]:
Early Treatment (Day 0-21): Treatment initiates on the same day as tumor implantation, modeling adjuvant therapy following surgical resection or radiotherapy where minimal residual disease is present.
Delayed Treatment (Day 8-21): Treatment begins 8 days post-implantation when tumors are established (~3 mm in size) with a hypoxic microenvironment and developed neovascularization, modeling therapy initiated after tumor detection.
The standard experimental groups for combination studies include:
Treatments are typically administered 5 days per week until day 21, with comprehensive endpoint analyses performed on day 22 [2].
Formulation: this compound is typically prepared in a vehicle solution suitable for oral gavage. The exact formulation composition should be optimized based on solubility studies, but commonly used vehicles include aqueous suspensions with appropriate suspending agents [2].
Administration:
Formulation: HET0016 is prepared in a vehicle containing cremophor and DMSO for intraperitoneal administration [6]. The standard formulation involves dissolving HET0016 in a mixture of cremophor EL, ethanol, and saline (1:1:18 ratio) to achieve the desired concentration for consistent dosing at 10 mg/kg [2].
Administration:
An advanced intravenous formulation of HET0016 using 2-Hydroxypropyl Beta Cyclodextrin (HPßCD) significantly improves bioavailability and tumor delivery [6] [10].
Formulation Protocol:
Quality Control:
Administration:
Table 2: Pharmacokinetic Comparison of HET0016 Formulations
| Parameter | Intraperitoneal (Cremophor/DMSO) | Intravenous (HPßCD) |
|---|---|---|
| Peak Plasma Concentration | 15,938 ng/mL at 5 min | 105,042 ng/mL at 5 min |
| Tumor Concentration at 60 min | 325 ng/g | 9,251 ng/g |
| Tumor-to-Plasma Ratio | ~0.07 | ~0.25 |
| Elimination Half-life | ~45 minutes | ~45 minutes |
In vivo MRI is performed on day 22 using a 7 Tesla scanner to non-invasively monitor treatment responses [2]. Animals are anesthetized with 2% isoflurane and positioned in a customized cradle for imaging. The standard MRI protocol includes:
Key Vascular Parameters from DCE-MRI:
Following MRI on day 22, animals are euthanized, and brain specimens are divided for immunohistochemistry and protein array analysis [2].
Tissue Processing:
Key Immunohistochemical Markers:
Protein Array Analysis:
The combination of this compound and HET0016 demonstrates significant tumor growth control compared to monotherapy approaches, with efficacy dependent on treatment timing [2] [8]. When administered together from the day of tumor implantation (0-21 days), the combination therapy results in:
The intravenous HPßCD formulation of HET0016 shows enhanced efficacy compared to the intraperitoneal formulation, with delayed (day 8-21) IV treatment achieving significant tumor volume reduction versus vehicle controls [6].
The combination therapy significantly alters key vascular parameters measured by DCE-MRI [2] [6]:
Additionally, the combination approach demonstrates inhibition of vascular mimicry (VM) - an alternative mechanism of vascularization where tumor cells form fluid-conducting channels independent of endothelial cells [7]. HET0016 significantly reduces VM structures at both the core and periphery of tumors, particularly important given that this compound monotherapy can induce VM formation as a resistance mechanism.
Protein array analyses reveal that the combination therapy modulates multiple signaling pathways involved in GBM progression and treatment resistance [2]:
The following diagram illustrates the key molecular pathways targeted by this compound and HET0016 combination therapy:
Diagram 1: Molecular pathways targeted by this compound and HET0016 combination therapy. HET0016 inhibits CYP4A/CYP4F enzymes, reducing production of 20-HETE, which promotes tumor proliferation, angiogenesis, migration, vascular mimicry, and therapy resistance. This compound directly inhibits VEGFR signaling, blocking VEGF-driven angiogenesis and proliferation.
In survival studies using patient-derived xenografts (GBM811), the combination of HET0016 with standard care (focal radiation and temozolomide) demonstrates prolonged survival to 26 weeks compared to controls, representing a significant therapeutic benefit [6].
Table 3: Summary of Key Efficacy Findings from Preclinical Studies
| Treatment | Tumor Volume Reduction | Effect on Vascular Parameters | Impact on Cellular Processes | Effect on Survival |
|---|---|---|---|---|
| This compound Monotherapy | Limited or paradoxical increase | Increased permeability, blood volume | Increased hypoxia, alternative angiogenesis | Minimal improvement |
| HET0016 Monotherapy | Moderate reduction | Normalized vascular parameters | Reduced proliferation, migration, VM | Moderate improvement |
| Combination Therapy | Significant reduction | Decreased permeability, normalized vessels | Reduced proliferation, migration, VM | Substantial improvement |
| IV HET0016 Formulation | Enhanced reduction | Improved vascular normalization | Enhanced reduction in proliferation | Maximum improvement |
The combination of this compound and HET0016 represents a promising therapeutic approach for glioblastoma that addresses multiple resistance mechanisms through complementary pathways. The timing of treatment initiation emerges as a critical factor, with early combination therapy showing enhanced efficacy. The development of an intravenous HPßCD formulation of HET0016 significantly improves bioavailability and tumor delivery, overcoming limitations of previous administration routes.
Future research directions should focus on:
The comprehensive protocols and application notes provided herein establish a foundation for further investigation of this combination approach and its potential translation to clinical practice for this devastating disease.
Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, classified as WHO Grade IV glioma with a devastating median survival of only 12-15 months despite aggressive multimodal therapy. The blood-brain barrier (BBB) presents a fundamental physiological obstacle that restricts the access of approximately 98% of small-molecule therapeutics to brain tumor tissue, while intratumoral heterogeneity enables therapeutic escape and disease recurrence through multiple resistance mechanisms. The current standard of care—the Stupp protocol—combines surgical resection followed by radiotherapy with temozolomide chemotherapy, but demonstrates five-year survival rates below 10%, highlighting the urgent need for innovative therapeutic approaches that can overcome these biological barriers [1].
The combinatorial targeting strategy of Vatalanib and CPI444 addresses multiple hallmarks of GBM simultaneously through a carefully designed polypharmacology approach. This compound (PTK787) is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor-β (PDGFR-β), and the proto-oncogene c-KIT, thereby disrupting the aberrant tumor vasculature that characterizes GBM. CPI444 is an adenosine A2A receptor (A2AR) antagonist that blocks immunosuppressive signaling in the tumor microenvironment, potentially enhancing anti-tumor T-cell responses and directly affecting GBM cell proliferation. This multi-target approach simultaneously addresses angiogenesis, tumor cell survival, and immunosuppression, representing a promising strategy for overcoming the adaptive resistance mechanisms that frequently undermine single-agent therapies in neuro-oncology [2] [3].
Table 1: Key Cellular Targets in GBM and Their Therapeutic Implications
| Target | Function in GBM | Therapeutic Agent | Mechanism of Action |
|---|---|---|---|
| VEGFR-1, -2, -3 | Tumor angiogenesis, vascular permeability | This compound | Tyrosine kinase inhibition |
| PDGFR-β | Tumor cell proliferation, angiogenesis | This compound | Tyrosine kinase inhibition |
| c-KIT | Stem cell maintenance, tumorigenesis | This compound | Tyrosine kinase inhibition |
| A2A Receptor | Immunosuppression, tumor cell survival | CPI444 | Adenosine receptor antagonism |
The implementation of nanoparticle-based drug delivery addresses fundamental pharmacological limitations posed by the physicochemical properties of both this compound and CPI444. Both therapeutic agents exhibit pronounced hydrophobicity, resulting in poor aqueous solubility that compromises bioavailability, dosing accuracy, and distribution to the intended CNS site of action. The PEGylated graphene oxide (GO-PEG) nanoarchitecture overcomes these limitations through its unique two-dimensional planar structure with an exceptionally high specific surface area (theoretically ~2630 m²/g), enabling substantial drug loading of hydrophobic compounds via π-π stacking, hydrophobic interactions, and van der Waals forces. Furthermore, independent studies have demonstrated that GO-based nanostructures can cross the BBB through various proposed mechanisms, including adsorptive-mediated transcytosis and carrier-mediated transport, thereby facilitating drug delivery to intracranial tumors that would otherwise remain pharmacologically sanctuary sites [2] [3] [4].
The 6-armed PEG-amine dendrimer (15 kDa) covalently conjugated to graphene oxide serves multiple critical functions in the nanoformulation. First, it significantly enhances aqueous dispersibility and physiological stability, preventing aggregation under ionic conditions that would otherwise compromise pharmaceutical suitability. Second, the PEG corona creates a steric stabilization barrier that reduces opsonization and subsequent clearance by the reticuloendothelial system, thereby extending plasma half-life and improving the likelihood of tumor accumulation. Third, the terminal amine groups on the PEG arms provide accessible functional groups for potential further derivatization with targeting ligands that could enhance specificity for GBM cells or tumor neovasculature. This nanoplatform represents an optimized compromise between drug loading capacity, physiological stability, and biocompatibility requirements for intracranial therapy [2].
The graphene oxide synthesis follows an improved Hummers' method that begins with natural graphite flakes (325 mesh) oxidized using a mixture of concentrated H₂SO₄ and H₃PO₄ (9:1 ratio) with KMnO₄ as the primary oxidizing agent. This approach minimizes the formation of cytotoxic Mn residues while generating sufficient oxygen-containing functional groups (hydroxyl, epoxide, carbonyl, carboxyl) on the graphene basal planes and edges. The covalent PEGylation process involves activating these oxygen functionalities using a carbodiimide crosslinking agent (EDC) in MES buffer (pH 6.0) to form reactive intermediates that subsequently conjugate with the 6-armed PEG-amine dendrimer through stable amide bonds. The resulting GO-PEG conjugate is then subjected to extensive dialysis against distilled water for 72 hours to remove unreacted reagents and byproducts, followed by lyophilization to yield a stable powder that can be stored at -20°C for extended periods without formulation degradation [2].
The drug loading process is performed separately for each therapeutic agent to optimize individual loading parameters before combinatorial formulation. For both drugs, a solution-based adsorption method is employed where each drug is dissolved in anhydrous DMSO and added to an aqueous dispersion of GO-PEG at a optimized mass ratio of 1:5 (drug:GO-PEG). The mixture is stirred continuously for 24 hours at room temperature in light-protected conditions to prevent photodegradation, after which the drug-loaded nanoconjugates are separated from unbound drug molecules via centrifugation at 14,000 rpm for 30 minutes. The resulting pellet is washed twice with PBS (pH 7.4) and resuspended in sterile saline for characterization and experimental use. This approach achieves high loading efficiencies of approximately 78% for CPI444 and 82% for this compound as quantified through HPLC analysis of the supernatant, with the optimal combinatorial ratio determined to be 1:1 (this compound:CPI444) based on preliminary carrier-free in vitro screening in U87 GBM cells [2].
Diagram 1: GO-PEG nanoassembly and combinatorial drug loading process. Graphene oxide (GO) is covalently conjugated with 6-armed PEG-amine dendrimers before sequential loading of this compound and CPI444 drugs, resulting in the final combinatorial nanoformulation.
The GBM cell model utilized throughout these application notes is the U-87 MG (U87) human glioblastoma cell line, obtained from the National Centre for Cell Sciences (NCCS), Pune. This cell line originates from a malignant glioma from a human male patient with epithelial morphology and is classified as a Grade IV glioma according to WHO classification. Cells are maintained in Minimum Essential Medium Eagle (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin solution at 37°C in a humidified 5% CO₂ atmosphere. For all experimental procedures, cells between passages 5-15 are used to maintain phenotypic stability, with routine mycoplasma testing performed monthly to ensure culture purity. For drug treatment, cells are seeded at appropriate densities and allowed to adhere for 24 hours prior to exposure to experimental formulations [2] [3].
The experimental treatment groups should include: (1) vehicle control (PBS), (2) free this compound, (3) free CPI444, (4) free this compound + free CPI444 (physical mixture), (5) GO-PEG nanocarrier alone, (6) GO-PEG loaded with this compound, (7) GO-PEG loaded with CPI444, and (8) GO-PEG loaded with both this compound and CPI444 (combinatorial nanoformulation). All drug treatments should be prepared in serum-free medium to prevent interference with fetal bovine serum components, with a standard treatment duration of 72 hours unless otherwise specified. The optimal concentration ratio determined for this combinatorial approach is 1:1 (this compound:CPI444), with a total drug concentration of 10 μM representing the low-dose combination that demonstrates synergistic effects in preliminary assays. For imaging studies, FITC-labeled GO-PEG can be prepared by conjugating fluorescein isothiocyanate to the free amine groups of the PEG arms, enabling intracellular tracking of nanocarrier uptake through confocal microscopy [2].
The anti-proliferative effects of the combinatorial nanoformulation are quantitatively assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity as a surrogate for viable cell number. Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight. After treatment with experimental formulations for 24, 48, and 72 hours, 10 μL of CCK-8 solution is added to each well followed by incubation at 37°C for 2 hours. The absorbance at 450 nm is measured using a microplate reader, with reference wavelength set at 650 nm to correct for nonspecific background absorption. Data should be normalized to vehicle-treated controls and expressed as percentage viability, with half-maximal inhibitory concentration (IC₅₀) values calculated using non-linear regression analysis of dose-response curves. The combinatorial index (CI) is determined using the Chou-Talalay method to quantify pharmacologic synergy, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [2].
For clonogenic survival assays, which evaluate the ability of single cells to form colonies following transient drug exposure, U87 cells are seeded in 6-well plates at low density (200 cells/well) and treated for 24 hours before replacing with drug-free complete medium. After 10-14 days of incubation, colonies are fixed with methanol and stained with 0.5% crystal violet in methanol for visualization and counting. Only colonies containing >50 cells are counted as survivors, with plating efficiency (PE) calculated as (number of colonies formed / number of cells seeded) × 100 for the control group, and surviving fraction (SF) calculated as (number of colonies formed / number of cells seeded × PE) × 100 for treatment groups. This assay provides critical information about the long-term reproductive capacity of GBM cells following nanoformulation exposure, with the combinatorial GO-PEG-Vatalanib-CPI444 formulation demonstrating approximately 3-fold reduction in surviving fraction compared to free drug combinations at equimolar concentrations [2].
The combinatorial nanoformulation of this compound and CPI444 delivered via GO-PEG demonstrates superior anti-tumor efficacy across multiple quantitative parameters compared to monotherapies or free drug combinations. In U87 GBM cells, the 72-hour treatment with the combinatorial nanoformulation at 10 μM total drug concentration results in approximately 75% reduction in cell viability compared to vehicle controls, representing a 1.8-fold enhancement over the physical mixture of free drugs at equivalent concentrations. This enhanced efficacy is achieved while enabling an 85% reduction in therapeutic dosage compared to individual drug IC₅₀ values, highlighting the profound synergistic effect (CI = 0.42) achieved through nanocarrier-mediated co-delivery. The temporal analysis reveals that significant viability reduction emerges at 48 hours and becomes most pronounced at 72 hours, suggesting cumulative effects on critical survival pathways rather than immediate cytotoxicity [2].
The anti-migratory effects represent another critical therapeutic dimension, as GBM invasion into surrounding brain parenchyma fundamentally limits surgical efficacy and contributes to inevitable recurrence. Using a standardized scratch wound healing assay, the combinatorial nanoformulation demonstrates 87% inhibition of cellular migration at 24 hours post-wounding, compared to 45% and 52% inhibition for free this compound and CPI444 alone, respectively. This profound anti-migratory effect correlates with significantly reduced expression of CD24, a membrane glycoprotein increasingly recognized as a key mediator of GBM cell migration and invasion. Furthermore, the combinatorial approach substantially reduces the angiogenic potential of U87 cells, with conditioned media from treated cells showing 72% reduction in tube formation in human umbilical vein endothelial cells (HUVECs) compared to controls, thereby targeting both the tumor cell compartment and the supporting vascular niche [2] [3].
Table 2: Quantitative Summary of Anti-Tumor Effects in U87 GBM Cells
| Parameter | Free this compound | Free CPI444 | Free Combination | GO-PEG Combination |
|---|---|---|---|---|
| Viability Reduction (%) | 38.2 ± 4.1 | 41.7 ± 3.8 | 56.3 ± 5.2 | 74.8 ± 6.1 |
| IC₅₀ Value (μM) | 18.3 ± 1.7 | 16.8 ± 1.4 | 9.2 ± 0.8 | 2.4 ± 0.3 |
| Migration Inhibition (%) | 44.9 ± 5.3 | 51.6 ± 4.7 | 63.2 ± 5.8 | 86.9 ± 7.4 |
| CD24 Expression | 68% of control | 72% of control | 51% of control | 29% of control |
The molecular mechanisms underlying the enhanced efficacy of the combinatorial nanoformulation involve coordinated disruption of multiple signaling pathways essential for GBM maintenance and progression. Treatment with the GO-PEG-Vatalanib-CPI444 formulation results in marked downregulation of stem cell markers Oct4 and Nanog, with reduction to approximately 30% and 25% of control levels, respectively. These transcription factors play critical roles in maintaining the glioma stem-like cell (GSC) subpopulation believed to drive tumor initiation, therapeutic resistance, and recurrence, suggesting that the combinatorial approach effectively targets this therapeutically challenging cell compartment. Additionally, intracellular calcium levels are reduced to approximately 40% of control values, indicating disruption of calcium-dependent signaling pathways that regulate GBM cell proliferation and migration [2] [3].
At the signaling pathway level, this compound effectively inhibits VEGF- and PDGF-mediated phosphorylation of their respective receptors, disrupting downstream activation of ERK and AKT signaling nodes that promote tumor cell survival and proliferation. Simultaneously, CPI444 antagonism of the A2A adenosine receptor prevents cAMP accumulation and protein kinase A (PKA) activation, thereby modulating CREB-mediated transcription of pro-survival genes. The coordinated inhibition of these parallel signaling pathways creates a synthetic lethal scenario for GBM cells, with the nanocarrier ensuring simultaneous intracellular delivery of both therapeutic agents to the same cell population. This multifaceted mechanism is further reflected in the induction of apoptotic cell death, with the combinatorial nanoformulation demonstrating 3.2-fold increase in caspase-3/7 activity compared to free drug combinations and prominent PARP cleavage observed via Western blot analysis [2] [1].
Diagram 2: Molecular mechanisms of the combinatorial this compound and CPI444 therapy. This compound inhibits VEGFR and PDGFR signaling, while CPI444 antagonizes A2AR, collectively disrupting multiple hallmarks of GBM pathogenesis including angiogenesis, proliferation, immunosuppression, and stemness.
GO-PEG Synthesis Protocol:
Drug Loading and Formulation Protocol:
Cell Viability Assessment (CCK-8 Assay):
Wound Healing Migration Assay:
Western Blot Analysis for Mechanism Studies:
The combinatorial nanoformulation of this compound and CPI444 represents a promising therapeutic approach that addresses several critical challenges in GBM therapy. The enhanced blood-brain barrier penetration demonstrated by both GO-PEG nanocarriers and the individual therapeutic agents (with studies showing at least 15% of CPI444 crossing the BBB) suggests potential for improved intracranial drug delivery compared to conventional chemotherapy. Additionally, the multi-target mechanism simultaneously addresses tumor angiogenesis, cellular proliferation, and immunosuppression within the tumor microenvironment, potentially mitigating the compensatory pathway activation that often undermines single-target approaches. The reduced dosage requirements achieved through synergistic combination and enhanced nanocarrier-mediated delivery may also translate to improved safety profiles, a critical consideration for the heavily pretreated GBM patient population [2] [3] [1].
Future development of this combinatorial approach should focus on several key areas. Advanced targeting strategies could further enhance specificity for GBM cells through surface functionalization with ligands for receptors overexpressed in GBM, such as transferrin receptor, LDL receptor, or interleukin-13 receptor α2. The integration with immunotherapy approaches represents another promising direction, potentially combining the A2AR blockade of CPI444 with immune checkpoint inhibitors to reverse the profoundly immunosuppressive GBM microenvironment. Additionally, comprehensive safety assessment including detailed hematological, hepatic, and renal toxicity profiling in relevant animal models will be essential for clinical translation. The timing and scheduling of administration may also require optimization, as studies with this compound in combination with other agents have demonstrated that treatment initiation timing significantly influences therapeutic outcomes in orthotopic GBM models [5] [1].
Table 3: Key Advantages and Translation Considerations for the Combinatorial Nanoformulation
| Advantage | Mechanistic Basis | Translation Implication |
|---|---|---|
| Multi-Target Action | Simultaneous inhibition of VEGFR, PDGFR, c-KIT, and A2AR | Potential to overcome compensatory resistance mechanisms |
| Enhanced BBB Penetration | GO-PEG demonstrated to cross BBB; 15% CPI444 brain penetration | Improved drug delivery to intracranial tumor site |
| Synergistic Efficacy | Combination index of 0.42 indicating strong synergy | Lower dosage requirements with reduced toxicity potential |
| Stem Cell Targeting | Reduced Oct4 and Nanog expression | Potential to target therapy-resistant glioma stem-like cells |
The application notes and protocols detailed herein provide a comprehensive framework for implementing the combinatorial this compound and CPI444 nanoformulation for GBM therapy in research settings. The GO-PEG nanocarrier system enables efficient co-delivery of two complementary therapeutic agents, resulting in enhanced anti-tumor efficacy through simultaneous targeting of angiogenesis, tumor cell proliferation, and immunosuppressive pathways. The standardized protocols for formulation preparation, characterization, and biological assessment ensure methodological consistency and reproducibility across experiments. As GBM continues to present formidable therapeutic challenges, this multifaceted approach represents a promising strategy for overcoming the pathological complexity and compensatory mechanisms that have historically undermined more targeted monotherapies. Further development of this platform, particularly through additional targeting modalities and combination with emerging immunotherapeutic approaches, may ultimately contribute to improved outcomes for patients facing this devastating disease.
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has emerged as a crucial functional imaging technique for assessing the pharmacodynamic effects of antiangiogenic agents like vatalanib in oncology drug development. Unlike anatomical imaging that primarily documents tumor size changes, DCE-MRI provides quantitative assessment of tumor microvasculature characteristics, offering early insights into drug efficacy before morphological changes become apparent. This non-invasive method tracks the kinetics of low-molecular-weight contrast agents (typically gadolinium-based) as they perfuse through tumor vasculature and extravasate into the extracellular space, providing measurable parameters related to vascular permeability, perfusion, and extracellular volume.
The biological rationale for using DCE-MRI in monitoring this compound (also known as PTK787/ZK222584), a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, stems from its mechanism of action targeting VEGF-mediated angiogenesis. By inhibiting VEGFR signaling, this compound reduces tumor vascular permeability and density, which can be detected as changes in DCE-MRI parameters often within days of treatment initiation. This application note consolidates evidence from clinical studies and provides detailed protocols for implementing DCE-MRI in clinical trials investigating this compound, particularly in non-small cell lung cancer (NSCLC) and other solid tumors.
The utility of DCE-MRI for monitoring this compound therapy was demonstrated in a dedicated clinical trial involving 46 patients with advanced-stage NSCLC receiving second-line treatment with this compound. This study investigated the early antiangiogenic effects and potential of DCE-MRI parameters as prognostic biomarkers for treatment response. The research revealed statistically significant reductions in key vascular parameters just two days after initiating this compound therapy, highlighting the sensitivity of DCE-MRI in detecting early pharmacological effects [1].
Table 1: Summary of DCE-MRI Parameter Changes in this compound NSCLC Trial
| Parameter | Baseline Value | Day 2 Post-Treatment | Mean Reduction | Statistical Significance (p-value) |
|---|---|---|---|---|
| Ktrans | Not specified | Not specified | 38.4% | <0.0001 |
| AUC60 | Not specified | Not specified | 24.9% | <0.0001 |
| Tumor Size (RECIST) | Baseline diameter | 12 weeks post-treatment | Not significant at day 2 | Not applicable |
Despite these pronounced early vascular changes, the study reported that day 2 reductions in Ktrans and AUC60 did not significantly differ between patients who later developed stable disease (35%) versus progressive disease (65%) after 12 weeks of treatment. This important finding suggests that while DCE-MRI effectively demonstrates the pharmacological activity of this compound on tumor vasculature, the magnitude of early parameter changes may not serve as a reliable surrogate for long-term clinical outcome in unselected patient populations [1]. This underscores the need for careful interpretation of DCE-MRI biomarkers within the broader context of drug development.
This compound exerts its antiangiogenic effects primarily through potent inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR). By blocking VEGF signaling pathways critical for endothelial cell proliferation, survival, and vascular permeability, this compound rapidly normalizes the disorganized, leaky tumor vasculature characteristic of malignant tumors. This vascular normalization manifests as reduced permeability surface area product and decreased blood flow, which DCE-MRI captures through parameters like Ktrans (volume transfer constant) and AUC60 (initial area under the gadolinium concentration-time curve at 60 seconds) [2].
The tumor microenvironment in NSCLC and other solid tumors exhibits heightened vascular permeability due to elevated expression of VEGF and other angiogenic factors. This pathological vasculature is characterized by immature endothelial cells with disrupted intercellular junctions, exaggerated tortuosity, and heterogeneous perfusion. The chaotic nature of tumor vasculature results in inefficient blood flow, increased interstitial fluid pressure, and areas of hypoxia and acidosis that compromise drug delivery and promote malignant progression. Anti-VEGF agents like this compound target these abnormalities, with DCE-MRI providing a non-invasive window into these microvascular changes [3].
Table 2: Key DCE-MRI Parameters in Antiangiogenic Drug Development
| Parameter | Description | Physiological Interpretation | Response to Antiangiogenics |
|---|---|---|---|
| Ktrans | Volume transfer constant between blood plasma and extravascular extracellular space (EES) | Represents permeability-surface area product; flow-limited at high permeability, permeability-limited at low flow | Decrease (38.4% with this compound) |
| Kep | Rate constant between EES and blood plasma | kep = Ktrans/ve; related to washout kinetics | Variable change |
| ve | Volume of extravascular extracellular space per unit tissue volume | Fractional volume of EES; ve = Ktrans/kep | Minimal early change |
| vp | Blood plasma volume per unit tissue volume | Fractional volume of blood plasma | Possible decrease |
| AUC60 | Initial area under the concentration-time curve at 60 seconds | Composite measure of blood flow, permeability, and extracellular volume | Decrease (24.9% with this compound) |
The volume transfer constant (Ktrans) represents the diffusion of contrast agent from the vascular space into the extravascular extracellular space (EES). Mathematically, it is defined by the generalized Kety-Tofts model as either flow-limited (when permeability is high) or permeability-limited (when blood flow is low). In the context of this compound therapy, the significant 38.4% reduction in Ktrans observed after just two days of treatment primarily reflects decreased vascular permeability resulting from VEGFR inhibition [3] [4]. This parameter is particularly valuable because it captures the direct pharmacological effect of antiangiogenic agents on endothelial cell function and vascular integrity.
The initial area under the curve at 60 seconds (AUC60) provides a semiquantitative measure that integrates information about tissue blood flow, permeability, and extracellular volume. Unlike model-based parameters that require complex curve fitting and assumptions, AUC60 offers a more robust and technically simpler alternative, though it provides less specific physiological information. The 24.9% reduction in AUC60 following this compound administration demonstrates its sensitivity to antiangiogenic effects, making it suitable for multicenter trials where standardization of complex pharmacokinetic modeling might be challenging [1] [4].
Beyond the pharmacokinetic parameters, several semiquantitative parameters derived directly from the signal intensity-time curves can provide valuable insights into treatment response. These include the positive enhancement integral (PEI), signal enhancement ratio (SER), maximum slope of increase (MSI), and time to peak (TTP). These parameters offer the advantage of simpler calculation without requiring complex mathematical modeling or arterial input function determination, though they represent more composite measurements of vascular function [5].
In studies of lung cancer patients receiving chemotherapy, significant increases in PEI, SER, and MSI were observed in treatment responders compared to non-responders as early as one week after therapy initiation. Unlike the reductions seen with Ktrans and AUC60 following antiangiogenic therapy, these increases in semiquantitative parameters likely reflect improved tumor perfusion and drug delivery in chemotherapy responders. This distinction highlights the importance of selecting DCE-MRI parameters appropriate to the specific therapeutic mechanism being investigated [5].
Standardized image acquisition protocols are essential for generating reliable, reproducible DCE-MRI data in multicenter clinical trials. The following technical parameters represent a consensus approach based on current literature and practical implementation considerations for evaluating antiangiogenic therapies like this compound:
Table 3: Recommended DCE-MRI Acquisition Protocol for this compound Trials
| Parameter | Recommended Setting | Alternative Options | Rationale |
|---|---|---|---|
| Field Strength | 1.5T or 3.0T | Higher fields provide better SNR | Balance between availability and performance |
| Sequence Type | 3D T1-weighted spoiled gradient echo (VIBE, FFE, FSPGR) | 2D sequences if 3D not available | Volumetric coverage with sufficient temporal resolution |
| Temporal Resolution | 4-10 seconds | Up to 15 seconds acceptable | Captures rapid kinetics in highly permeable tumors |
| Total Acquisition Time | 5-10 minutes | Minimum 3-5 minutes | Captures uptake and washout phases |
| Contrast Agent | Gadolinium-based (0.1 mmol/kg) | Lower doses for high permeability tumors | Standard dose provides adequate enhancement |
| Injection Rate | 2-4 mL/sec (power injector) | Manual injection if necessary | Consistent bolus profile for reproducible kinetics |
| Spatial Resolution | 1.5-3 mm isotropic | Anisotropic with in-plane <3 mm, slice 3-5 mm | Detail versus coverage trade-off |
The temporal resolution represents a critical compromise in DCE-MRI protocol design. While faster acquisition (shorter temporal resolution) better captures the rapid initial uptake kinetics, it typically comes at the expense of spatial coverage or resolution. For abdominal and thoracic tumors including NSCLC, a temporal resolution of 4-10 seconds generally provides sufficient sampling of the contrast kinetics while maintaining adequate spatial information for accurate region-of-interest placement. Pre-contrast T1 mapping using variable flip angle approaches (typically 2-5° increments) is essential for converting signal intensity to contrast agent concentration for quantitative analysis [5] [2].
Consistent patient positioning and thorough preparation are crucial for obtaining high-quality, reproducible DCE-MRI data. For thoracic imaging in NSCLC patients, appropriate respiratory motion management is essential, typically achieved through breath-hold techniques, respiratory triggering, or navigator sequences. Patients should be instructed to avoid strenuous exercise, caffeine, and vasoactive medications for 24 hours before the examination, as these factors can influence tumor perfusion and vascular tone. Intravenous access should be established with a sufficiently large-bore catheter (18-20 gauge) placed in an antecubital vein to ensure reliable contrast delivery, with the injection system flushed with saline to confirm patency before positioning the patient in the magnet [2].
The imaging protocol should include localizer sequences followed by conventional T1-weighted and T2-weighted anatomical imaging for lesion identification and correlation. The DCE-MRI sequence should be performed before, during, and after contrast injection with identical geometry to enable accurate voxel-wise parameter calculation. For clinical trials incorporating serial scans, meticulous attention to reproducible positioning using anatomical landmarks and consistent coil placement is essential for minimizing inter-scan variability. Post-processing should include motion correction algorithms when necessary, with careful review of coregistration to avoid introducing artifacts in the kinetic analysis [3] [2].
The quantitative analysis of DCE-MRI data typically employs pharmacokinetic modeling to estimate parameters describing contrast agent exchange between vascular and extravascular compartments. The most widely adopted model is the extended Tofts model, which describes the tissue concentration time curve Ct(t) as:
[ C_t(t) = v_p C_p(t) + K^{trans} \int_0^t C_p(\tau) e^{-k_{ep}(t-\tau)} d\tau ]
where Cp(t) represents the arterial input function (AIF), vp is the plasma volume fraction, Ktrans is the volume transfer constant, and kep is the rate constant (Ktrans/ve). Implementation requires careful selection of an appropriate AIF, either using a population-based approach or measuring patient-specific AIF from a major artery within the imaging field of view. The modeling is typically performed on a voxel-by-voxel basis to generate parametric maps that reveal spatial heterogeneity in tumor vascular properties, with subsequent region-of-interest analysis placed to encompass the entire tumor volume while avoiding obvious blood vessels and necrotic areas [3] [4].
The consensus recommendations from the Cancer Research UK Pharmacodynamic/Pharmacokinetic Technologies Advisory Committee emphasize standardization of DCE-MRI methodology across trial sites, including uniform acquisition protocols, centralized analysis, and quality assurance procedures. They recommend using the extended Tofts model with a population-derived arterial input function for multicenter trials to minimize variability. For this compound studies specifically, Ktrans and AUC60 have demonstrated the most consistent changes following treatment, though the relationship to ultimate clinical benefit remains complex [2].
For studies employing semiquantitative analysis, several parameters can be derived directly from the signal intensity-time curves without complex pharmacokinetic modeling. The positive enhancement integral (PEI) represents the cumulative signal enhancement during the initial contrast distribution phase, reflecting both blood volume and permeability. The signal enhancement ratio (SER) compares early and late enhancement, providing information about washin and washout kinetics. The maximum slope of increase (MSI) captures the most rapid phase of enhancement, primarily related to tissue perfusion, while time to peak (TTP) measures how quickly the enhancement reaches its maximum value [5].
These semiquantitative parameters have demonstrated utility in assessing early treatment response in lung cancer patients, with studies showing significant increases in PEI, SER, and MSI in chemotherapy responders compared to non-responders after one week of treatment. However, for antiangiogenic therapies like this compound, the expected pattern is generally decreased enhancement parameters due to reduced vascular permeability and blood flow. This fundamental difference in expected direction of change highlights the importance of interpreting DCE-MRI parameters within the context of the specific therapeutic mechanism [5].
The following diagrams visualize the experimental workflow for DCE-MRI monitoring of this compound therapy and the relationships between physiological parameters.
Figure 1: Experimental workflow for DCE-MRI monitoring of this compound therapy in clinical trials, showing the sequence from patient screening through final interpretation. The early follow-up scan at day 2 is particularly important for capturing rapid antiangiogenic effects.
Figure 2: Relationship between this compound mechanism of action, physiological effects on tumor vasculature, and changes in DCE-MRI parameters. The diagram highlights how VEGFR inhibition leads to measurable changes in kinetic parameters, primarily Ktrans and AUC60.
The application of DCE-MRI for monitoring this compound therapy provides a valuable pharmacodynamic biomarker for demonstrating target engagement and biological activity in early-phase clinical trials. The significant reductions in Ktrans and AUC60 observed within days of treatment initiation confirm the anticipated antiangiogenic effects of this VEGFR tyrosine kinase inhibitor on tumor vasculature. However, the dissociation between these early vascular changes and ultimate clinical outcome highlights that DCE-MRI parameters serve as measures of pharmacological activity rather than definitive predictors of treatment efficacy.
Successful implementation of DCE-MRI in this compound clinical trials requires meticulous attention to protocol standardization, quality assurance, and appropriate analysis methodology. The recommended approach includes standardized acquisition parameters across imaging sites, centralized analysis to minimize variability, and interpretation of results within the context of the therapeutic mechanism. While DCE-MRI provides unique insights into tumor vascular physiology, it should be integrated with other biomarker approaches including anatomical imaging, circulating biomarkers, and clinical endpoints to comprehensively evaluate treatment response. As antiangiogenic therapies continue to evolve, DCE-MRI remains a powerful tool for demonstrating proof-of-concept and optimizing dosing schedules in early drug development.
This compound is an oral tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit [1] [2]. Its development focused on anti-angiogenic therapy for solid tumors, with clinical trials conducted in conditions including glioblastoma (GBM), pancreatic cancer, and myelodysplastic syndrome [3] [2] [4].
A critical pharmacological characteristic of this compound is its time-dependent pharmacokinetics (autoinduction). Population PK analysis in myelodysplastic syndrome patients showed that its apparent oral clearance increases by approximately 2.3-fold from the first dose to steady state [3].
Table 1: Key Population Pharmacokinetic Parameters of this compound
| Parameter | Pre-induction Value | Post-induction Value (at steady state) |
|---|---|---|
| Apparent Oral Clearance (CL/F) | 24.1 L h⁻¹ | 54.9 L h⁻¹ |
| Typical Terminal Half-Life | 4 to 6 hours [1] [2] | |
| Time to Peak Concentration (Tmax) | ~2 hours post-dosing [3] | |
| Binding to Plasma Proteins | ~98% [3] |
The following protocols are synthesized from methods sections of multiple phase I and II clinical trials investigating this compound.
Clinical trials employed different dosing schedules. A common approach involved a ramp-up schedule to improve tolerability, especially in later-phase studies [4].
A robust PK sampling protocol is essential to characterize this compound's exposure and autoinduction profile [3].
Plasma biomarkers can serve as pharmacodynamic markers for anti-angiogenic activity [2] [4].
The workflow below summarizes the core experimental process for a this compound clinical trial.
Vatalanib (PTK787/ZK 222584) is an oral tyrosine kinase inhibitor that targets VEGFRs, KIT, and PDGFRs. The following table summarizes key efficacy data from a phase II study in patients with imatinib-resistant GIST, which reveals important patterns related to emerging resistance [1] [2].
| Patient Cohort | Clinical Benefit Rate (PR + SD) | Median Time to Progression (TTP) | Key Findings |
|---|
| All Patients (N=45) | 40.0% (18/45 patients) • PR: 4.4% (2 patients) • SD: 35.6% (16 patients) | Not reported for entire cohort | this compound showed activity despite a narrow kinome interaction spectrum [1]. | | Imatinib-resistant only (N=26) | 46.2% (12/26 patients) | 5.8 months (95% CI: 2.9 - 9.5 months) | Better outcomes were observed in patients with less prior TKI exposure [1]. | | Imatinib & Sunitinib resistant (N=19) | 31.6% (6/19 patients, all SD) | 3.2 months (95% CI: 2.1 - 6.0 months) | Prior exposure to multiple TKIs (imatinib and sunitinib) was associated with reduced efficacy and shorter TTP, indicating broader resistance [1]. |
While the specific molecular mechanisms of this compound resistance are not detailed in the search results, the general principles of TKI resistance in GIST are well-established and provide a framework for investigation.
For researchers characterizing this compound resistance in the lab, the following approaches are recommended.
The diagram below illustrates the core signaling pathways in GIST and potential resistance mechanisms that your experiments should investigate.
Based on the understood mechanisms, here are potential R&D strategies to manage or circumvent this compound resistance.
Q1: What is the clinical significance of prior sunitinib treatment for this compound efficacy? Patients who have progressed on both imatinib and sunitinib have a lower clinical benefit rate and a shorter median Time to Progression on this compound compared to those only resistant to imatinib. This suggests that broad resistance to multiple TKIs can develop, potentially through the selection of highly resistant subclones or the activation of multiple bypass pathways [1].
Q2: What are the primary safety and tolerability concerns with this compound? this compound is generally well-tolerated. Common adverse effects reported in clinical trials include nausea, vomiting, diarrhea, hypertension, headache, weakness, ataxia, and dizziness. CNS side effects are potentially attributed to the molecule's ability to penetrate the blood-brain barrier [6].
The table below summarizes the most frequent adverse events (AEs) associated with Vatalanib and the recommended non-dose-reduction strategies for initial management [1] [2] [3].
| Toxicity | Recommended Management Strategies |
|---|---|
| Hypertension | Implement regular blood pressure monitoring. Initiate or titrate standard antihypertensive medications. [1] [2] [3] |
| Gastrointestinal (Nausea, Vomiting, Diarrhea) | Administer antiemetics or antidiarrheal agents. Manage nausea and vomiting proactively; these are common but often manageable with supportive care. [1] [3] |
| Fatigue | Provide supportive care and rule out other contributing causes. [1] [2] |
| Hematologic (Thrombocytopenia, Neutropenia) | Monitor complete blood counts regularly. For isolated events, temporary interruption may be sufficient. [1] [4] |
| Proteinuria | Perform regular urinalysis to monitor levels. [1] |
When the management strategies above are insufficient and specific toxicities reach Grade 3 or higher, a structured dose reduction is recommended. The following workflow outlines this process, based on protocols from multiple phase II studies [2] [5].
The specific dose levels for reduction, established in clinical trials, are detailed in the table below [2] [5].
| Dose Level | Total Daily Dose | Dosing Regimen |
|---|---|---|
| Full Dose (Start) | 1500 mg | 750 mg twice daily (BID) |
| First Reduction (-1 Level) | 1000 mg | 500 mg twice daily (BID) |
| Second Reduction (-2 Level) | 750 mg | 750 mg once daily (QD) |
| Action | Permanently Discontinue | If toxicity recurs after second reduction or dosing is delayed ≥3 weeks. |
For researchers designing preclinical or clinical studies with this compound, several pharmacological factors are critical for interpreting toxicity and efficacy data.
Q: What is the primary mechanism by which this compound induces tumor hypoxia?
This compound is an oral tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), with its strongest effect on VEGFR-2 [1] [2]. Its anti-angiogenic action works as follows:
The relationship between this compound's action and the resulting tumor hypoxia is summarized in the pathway below:
Q: Why is understanding this hypoxia critical for therapy?
Hypoxia is not just a side effect; it is a key driver of treatment resistance and tumor aggressiveness. It activates Hypoxia-Inducible Factors (HIFs), which promote tumor survival and metastasis [4] [5]. This creates a major challenge, as the therapy itself can trigger a powerful, adaptive resistance mechanism.
The following table outlines the main issues and potential solutions supported by research.
| Challenge / Observation | Underlying Cause / Mechanism | Potential Solutions & Strategic Workarounds |
|---|
| Therapeutic Resistance following initial response; Increased invasiveness. | Hypoxia-induced activation of HIF-1α promotes survival, metastasis, and immunosuppression [4] [5]. | Rational Combination Therapy: • Combine with HIF inhibitors (investigational). • Combine with mTOR inhibitors (e.g., Everolimus) to disrupt downstream signaling [7]. | | Limited Efficacy of this compound Monotherapy in clinical trials [2] [7]. | Inadequate target coverage due to short half-life (~4-6 hours); potent hypoxia-driven resistance mechanisms [2]. | Optimized Dosing Schedules: • Explore twice-daily dosing to maintain constant VEGFR inhibition. • Use biomarkers to guide dose and schedule. | | Increased Immunosuppression in the Tumor Microenvironment (TME). | Hypoxia recruits immunosuppressive cells (Tregs, MDSCs) and deactivates cytotoxic T cells [4] [5]. | Immunotherapy Combinations: • Combine with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) to reactivate the immune response [5]. |
Here are detailed methodologies for key experiments to detect and quantify hypoxia in your models.
Protocol 1: Circulating Biomarker Analysis for Hypoxia and Anti-Angiogenic Activity
This protocol is adapted from a Phase I clinical trial of this compound [6] and can be applied to pre-clinical mouse models.
Protocol 2: Gene Expression Analysis of Hypoxia and Fibrosis Markers in Tumor Tissue
This protocol is based on a study of this compound in a liver fibrosis model [8] and can be adapted for tumor tissue.
HIF-1αVEGF-A, VEGFR1, VEGFR2Collagen-I, α-SMA, TGF-β1GAPDH, β-actin) for normalization.The logical workflow for integrating these protocols in a study is as follows:
Q: Why does my in vivo model show increased tumor growth or migration after Vatalanib treatment?
Q: What are the main strategies to counteract this unwanted effect?
Q: Which signaling pathways should I investigate for combination targets?
The following table summarizes key combination strategies that have shown promise in preclinical models for controlling this compound's unwanted effects.
| Combination Agent | Target/Pathway | Experimental Model | Key Findings & Efficacy | Proposed Mechanism |
|---|---|---|---|---|
| Everolimus [2] | mTOR | Gastric cancer xenograft (mice) | Combination reduced tumor size by ~50% relative to everolimus monotherapy (p < 0.005) [2] | Blocks mTOR-mediated bypass signaling, decreases cancer cell-derived VEGF [2] |
| HET0016 [1] | 20-HETE synthesis | Human glioma orthotopic model (mice) | Combination decreased tumor volume, cell proliferation, and migration vs. vehicle or this compound alone [1] | Inhibits hypoxia-driven tumor survival and migration independent of VEGF [1] |
Below are detailed methodologies for critical in vivo and in vitro experiments based on the cited literature.
This protocol is adapted from studies on gastric cancer and glioma xenograft models [2] [1].
This assay assesses the anti-angiogenic effect of this compound and combinations on endothelial cells [2].
The diagrams below illustrate the molecular mechanisms and experimental logic for addressing this compound's unwanted effects.
Diagram 1: Mechanism of Unwanted Effects and Combination Strategies. This compound-induced hypoxia triggers tumor resistance via alternative pathways like mTOR, 20-HETE, and FGFR. Targeting these with specific inhibitors can restore tumor control.
Diagram 2: In Vivo Experimental Workflow. A standard workflow for evaluating combination therapies, highlighting the importance of including relevant control and treatment groups.
The following table summarizes the core storage and stability information for different forms of Vatalanib.
| Form | Condition | Shelf Life | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C, desiccated, protected from light [1] | 24 months (lyophilized) [1] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2]. |
| Solution (e.g., in DMSO) | -20°C, desiccated [1] | 6 months at -80°C; 1 month at -20°C (sealed, away from moisture) [3] | Aliquot to avoid repeated freeze-thaw cycles [1]. |
For in vitro work, this compound has good solubility in DMSO and can also be dissolved in water or ethanol.
| Solvent | Solubility (mg/mL) | Notes & Protocol |
|---|---|---|
| DMSO | 20 - 85 mg/mL [1] [2] | For a 10 mM stock, reconstitute 5 mg in 1.19 mL DMSO [1]. |
| Water | 10 - 50 mg/mL [2] [3] | Use sterile water. Solubility may require gentle warming and ultrasonication [4]. |
| Ethanol | 3 - 6 mg/mL [2] | Solubility may require gentle warming and ultrasonication [4]. |
For in vivo studies, more complex formulations are required. Below is a workflow for preparing a common in vivo administration solution.
This formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) has been validated to achieve a clear solution at concentrations of at least 2.08 mg/mL (4.96 mM) [2] [3]. An alternative formulation uses 10% DMSO and 90% Corn Oil [2].
Here are solutions to some frequently encountered problems:
Problem: Precipitation in aqueous buffer.
Problem: Loss of activity in cell-based assays.
Problem: Inconsistent in vivo dosing.
The central issue is this compound's inherent property to cross the BBB, which is linked to its central nervous system (CNS) side effects. The key physicochemical property involved is its high log P value of approximately 5, which is a measure of its lipophilicity. A high log P facilitates passive diffusion across the lipid-rich BBB [1].
| Property | Description | Impact |
|---|---|---|
| High Lipophilicity (log P ~5) [1] | Measure of a compound's fat solubility; log P > 4 generally suggests high passive diffusion potential [2]. | Facilitates crossing, leading to CNS side effects (dizziness, ataxia) [1]. |
| Molecular Weight | 346.813 g/mol [3]. | Below 400-500 Da threshold, not a major penetration barrier [2]. |
| Primary Challenge | Achieving sufficient brain concentration for efficacy while minimizing dose-limiting toxicities. | Requires strategies to improve delivery selectivity to tumor tissue. |
Current research focuses on nanoparticle-based systems to improve drug delivery to brain tumors.
Nanocarriers can improve brain tumor delivery through various strategies, including passive targeting via the leaky blood-brain tumor barrier (BBTB), inhibition of drug efflux pumps, and active targeting of receptors overexpressed at the BBB and on glioma cells [2] [4].
While one study describes upconversion nanoparticles (UCNPs) with different surfaces and shapes for BBB penetration assessment, it does not specify this compound as the loaded drug [5]. Another patent details surface-modified mesoporous silica nanoparticles (MSNs) for BBB penetration and tumor targeting, which represents a viable technological approach that could be applied to this compound [6].
The following diagram illustrates the general mechanisms of how targeted nanocarriers can mediate drug delivery across the BBB to glioma cells.
To evaluate the efficacy of any delivery strategy, robust experimental models are required. The following table summarizes key in vitro and in vivo models used in the context of testing nanotherapeutics or this compound.
| Model Type | Specific Model | Application in Cited Research |
|---|---|---|
| In Vitro | NSC-34 neuron-like cells [5] | Used to assess cellular uptake of various UCNPs. |
| In Vivo | Zebrafish models [5] | Used for in vivo assessment of biodistribution and BBB penetration of UCNPs. |
| In Vivo | Orthotopic U251 glioma model in mice [7] | Used to study this compound's effects and resistance mechanisms in a chimeric mouse model. |
| In Vivo Imaging | Dynamic Contrast-Enhanced MRI (DCE-MRI) [8] | Non-invasive method to monitor vascular changes and drug effects in tumors; recommended for early-stage trials of antiangiogenics. |
Here are some common challenges and potential solutions based on general principles of drug delivery and the provided research context.
| Problem | Potential Root Cause | Suggested Investigation |
|---|---|---|
| Low brain tumor concentration of this compound | Inefficient crossing of the intact BBB; efflux by transporters [4]. | Formulate this compound in nanocarriers designed to bypass efflux pumps [2] [4]. |
| High systemic toxicity | Off-target effects due to non-specific distribution [2]. | Develop actively targeted nanocarriers to improve tumor selectivity [4] [6]. |
| Lack of therapeutic efficacy in vivo | Development of resistance; inadequate drug release at tumor site [7]. | Investigate combination therapies (e.g., with CSF1R inhibitors to counter myeloid cell-mediated resistance) [7]. |
Q1: What is the primary mechanism of this compound? A1: this compound is an oral multi-kinase inhibitor that primarily potently inhibits vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, specifically VEGFR-1, -2, and -3. It also inhibits the platelet-derived growth factor (PDGF) receptor and c-KIT. Its main action is blocking angiogenic signaling [1] [3] [9].
Q2: Why is this compound not FDA-approved? A2: this compound remains an investigational drug. While it showed promise in early trials, its clinical development has been focused on use in combination with chemotherapy for various solid tumors, and it has not progressed to full regulatory approval [3].
Q3: What are the common side effects of this compound? A3: Commonly observed side effects include nausea, vomiting, diarrhea, hypertension, headache, weakness, ataxia, and dizziness. The CNS side effects are likely attributed to its penetration of the BBB [1].
The table below summarizes the frequency of common adverse effects (AEs) from clinical trials. Notably, thrombocytopenia was not a prominent dose-limiting toxicity in the studied populations [1] [2].
| Adverse Event | Grade 3/4 Incidence (Phase II Pancreatic Cancer Trial, N=67) [1] | Grade 3/4 Incidence (Phase I GBM Trial, N=19) [2] |
|---|---|---|
| Hypertension | 20% (N=13) | Not specified |
| Fatigue | 17% (N=11) | Not specified |
| Abdominal Pain | 17% (N=11) | Not specified |
| Elevated Alkaline Phosphatase | 15% (N=10) | Not specified |
| Leukopenia/Lymphopenia/Neutropenia | Not among most common | Reported, frequency not specified |
| Thrombocytopenia | Not listed among common AEs | 1 DLT (Dose-Limiting Toxicity) reported |
Although not a major issue with Vatalanib, understanding potential mechanisms is crucial for troubleshooting.
For monitoring, implement a complete blood count (CBC) to track platelet counts. The grading criteria for thrombocytopenia are [5]:
The following workflow outlines a systematic approach to managing suspected thrombocytopenia in a research or clinical setting.
Based on the workflow, here are specific management actions and protocols.
If rechallenging after recovery, consider this stringent monitoring protocol:
The table below consolidates key efficacy and safety findings from clinical studies for each drug in their respective treatment settings.
| Feature | Imatinib | Sunitinib | Vatalanib |
|---|---|---|---|
| Primary Use in GIST | First-line treatment for advanced GIST [1] | Second-line treatment after imatinib failure [2] | Investigational use after imatinib (± sunitinib) failure [2] |
| Key Molecular Targets | KIT, PDGFRα, PDGFRβ, BCR-Abl [2] | KIT, PDGFRs, VEGFRs, FLT3, RET [2] | KIT, PDGFRs, VEGFRs (all isoforms) [2] |
| Typical Dosage in Trials | 400 mg once daily [3] | 50 mg daily (4w on/2w off) or 37.5 mg daily [2] | 1250 mg once daily or 500 mg/750 mg twice daily [2] |
| Reported Efficacy (in trial) | Median OS: 75.3 months (advanced GIST) [1] 20-year Survival: 13.1% [1] | Median TTP: 6.3 months (after imatinib failure) [2] | Clinical Benefit Rate (PR+SD): 40.0% (after imatinib failure) [2] Median TTP: 5.8 months (no prior sunitinib), 3.2 months (with prior sunitinib) [2] | | Common Adverse Events | In elderly: Higher grade 2+ non-hematological events (e.g., edema, fatigue) [3] | Mucositis, fatigue, diarrhea, hand-foot skin reaction, hypothyroidism [2] | Generally well-tolerated; specific profile less detailed [2] |
The following diagram illustrates the primary molecular targets of these drugs and their typical sequence in GIST treatment.
The table below summarizes key characteristics of vatalanib, cediranib, and bevacizumab for comparison.
| Feature | This compound (PTK787/ZK222584) | Cediranib (AZD2171) | Bevacizumab (Avastin) |
|---|---|---|---|
| Drug Type | Small molecule [1] | Small molecule [2] | Monoclonal antibody [3] |
| Primary Target | VEGFR-1, VEGFR-2, VEGFR-3 [4] | Pan-VEGFR (VEGFR-1, -2, -3) [5] [6] | VEGF-A ligand [3] |
| Administration | Oral [4] | Oral [2] | Intravenous (IV) infusion [3] |
| Half-Life | ~6 hours [1] | 12-35 hours [2] | ~20 days [3] |
| Key Efficacy Findings | No significant PFS/OS benefit vs. placebo + FOLFOX in phase III mCRC trials (CONFIRM-1 & 2) [4] | Similar PFS/OS to bevacizumab + mFOLFOX6 in 2nd-line mCRC (HORIZON I) [5] | Improved OS/PFS in multiple approved indications (e.g., mCRC, NSCLC) + standard of care [7] [8] |
| Common Grade 3+ Adverse Events | Hypertension, fatigue, venous thromboembolism [4] | Hypertension, diarrhea, hoarseness, headache [5] [2] | Hypertension, proteinuria, hemorrhage, GI perforation [3] [7] |
| Development Status | Investigational [1] | Investigational [2] | FDA-approved for multiple cancers [3] [7] |
To ensure the reliability and interpretability of comparative data, understanding the underlying experimental methods is crucial.
This phase II study provides a direct comparison framework [5].
Mechanistic studies often use cell-based assays to confirm target engagement and functional impact [9].
The following diagram illustrates the different molecular targets of these inhibitors within the VEGF signaling pathway.
This diagram highlights the key mechanistic difference:
| Cancer Type | Phase | Trial Design | Key Efficacy Findings | Key Safety Findings | Source |
|---|---|---|---|---|---|
| Advanced Solid Tumors & Renal Cell Carcinoma (RCC) | Ib | Vatalanib + Everolimus (mTOR inhibitor). Dose escalation followed by expansion in metastatic RCC. | RCC Cohort (n=24): 29.2% partial response rate; 62.5% stable disease. Median PFS: 5.8 months; Median OS: 16.5 months (25.1 months in treatment-naive). | MTD: this compound 1000 mg/day + Everolimus 5 mg/day. Common toxicities: Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting. DLTs: Hypertension, diarrhea, neutropenia. | [1] [2] |
| Newly Diagnosed Glioblastoma (GBM) | I | This compound + Radiation + Temozolomide in patients on enzyme-inducing anti-epileptic drugs. | Evaluable Patients (n=13): 2 partial responses; 9 stable disease. | Well-tolerated; MTD not reached. DLTs: Thrombocytopenia, elevated transaminases. Other Gr 3/4: Leukopenia, lymphopenia, hand-foot syndrome. | [3] |
| Advanced Pancreatic Adenocarcinoma | II | This compound monotherapy as second-line treatment after gemcitabine failure. | 6-month survival rate: 29%. Median PFS: 2.0 months. 2 partial responses; 28% stable disease. | Common Gr 3/4 events: Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%). | [4] [5] |
| Colorectal Cancer (CONFIRM-1) | III | This compound + FOLFOX vs. Placebo + FOLFOX as first-line therapy. | Primary endpoint (PFS) not met. Post-hoc analysis showed PFS benefit in patients with high baseline LDH. | Common side effects: Hypertension, neutropenia, diarrhea, nausea. | [6] |
This compound (PTK787/ZK 222584) is an oral small molecule that acts as a potent tyrosine kinase inhibitor [7]. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical drivers of tumor angiogenesis [8]. At higher concentrations, it also targets other tyrosine kinases involved in tumor growth and stromal support, including the platelet-derived growth factor receptor (PDGFR) and c-Kit [7] [8].
The following diagram illustrates the primary signaling pathways targeted by this compound and its role in inhibiting tumor angiogenesis.
The clinical trials for this compound followed rigorous methodologies. Below is a detailed look at the protocols from two representative studies.
The table below summarizes the available experimental data for each compound from different studies.
| Compound | Cell Line / Type | Reported IC₅₀ / Cytotoxicity | Key Experimental Method | Citation |
|---|---|---|---|---|
| Vatalanib | MCF-7 (Breast Cancer) | 1.4 µM (for a derivative compound 152) | SRB assay; 72-hour incubation; Doxorubicin as reference standard [1] | |
| This compound | A549, HT-29, MDA-MB-231 | 63.90 µM (MDA-MB-231); other derivatives showed significantly higher potency [1] | Cytotoxicity assay (unspecified); data for this compound itself provided for comparison [1] | |
| Doxorubicin | MCF-7 (Wild-Type) | 0.24 µM [2] | MTT assay; 72-hour incubation [2] | |
| Doxorubicin | MCF-7 (Doxorubicin-Resistant) | 1.13 µM [2] to >20-fold increase vs. wild-type [3] | MTT assay; developed via stepwise selection with increasing doxorubicin doses [3] [2] |
A key finding from the literature is that this compound's core structure, phthalazine, is a promising scaffold for developing new anticancer agents. Several studies synthesized phthalazine derivatives that demonstrated significantly higher potency than vatorubin itself in various cancer cell lines, including MDA-MB-231 [1].
For objective comparison, understanding the experimental context behind this data is crucial.
The two drugs work through distinct mechanisms, which is a critical point of comparison.
The lack of direct comparative data presents a clear opportunity for further investigation.
| Kinase Target | Vatalanib [1] [2] [3] | Sunitinib [1] [4] | Imatinib [1] |
|---|---|---|---|
| VEGFR-1 (Flt-1) | Inhibits | Inhibits | No |
| VEGFR-2 (KDR) | Inhibits | Inhibits | No |
| VEGFR-3 (Flt-4) | Inhibits | Inhibits | No |
| PDGFR-α | Inhibits | Inhibits | Inhibits |
| PDGFR-β | Information missing | Inhibits | Inhibits |
| c-KIT | Inhibits | Inhibits | Inhibits |
| c-FMS/CSF-1R | No | Inhibits | Inhibits |
| FLT-3 | No | Inhibits | No |
| RET | No | Inhibits | No |
| bcr-Abl | No | No | Inhibits |
This targeted mechanism can be visualized in the context of its primary signaling pathway below.
The characterization of this compound's narrow spectrum is supported by clinical and preclinical evidence:
The focused nature of this compound's kinome interaction has potential implications for its drug profile:
The following data is derived from a phase II, open-label, multicenter study of 45 patients with metastatic GIST resistant to imatinib. Within this group, 26 patients had only received prior imatinib, while 19 had received both prior imatinib and sunitinib [1].
| Efficacy Parameter | Imatinib-Resistant Only (n=26) | Imatinib and Sunitinib Resistant (n=19) | P-value |
|---|---|---|---|
| Clinical Benefit Rate (PR + SD) | 46.2% (12 patients) | 31.6% (6 patients, all SD) | 0.324 |
| Confirmed Partial Response (PR) | 2 patients (7.7%) | 0 patients | Not Reported |
| Stable Disease (SD) | 10 patients (38.5%) | 6 patients (31.6%) | Not Reported |
| Median Time to Progression (TTP) | 5.8 months | 3.2 months | 0.992 |
To help you interpret the data, here is an overview of the study methodology and the biological rationale behind the findings.
Study Protocol: This was a phase II, open-label, multicenter trial (ClinicalTrials.gov identifier: NCT00117299) [1].
Mechanistic Background: The difference in efficacy can be understood by looking at the mechanism of drug resistance in GIST.
The following diagram illustrates how secondary KIT mutations drive resistance to different TKIs, which underpins the observed clinical efficacy data.
It is worth noting that this compound is not an approved therapy for GIST. Current clinical practice for advanced GIST follows a sequential TKI approach, typically using sunitinib as a second-line and regorafenib as a third-line treatment after imatinib failure [5] [6] [3]. The research on this compound highlights the ongoing challenge of overcoming polyclonal resistance in GIST.
This compound is an orally active tyrosine kinase inhibitor originally designed to target angiogenesis. Its key characteristic is the inhibition of a specific set of kinase targets [1] [2].
The table below summarizes its primary and secondary kinase targets based on enzyme assays and preclinical studies:
| Target Kinase | Primary Function | Inhibition by this compound |
|---|---|---|
| VEGFR-1 (Flt-1) | Angiogenesis, Cell Migration | Potent inhibitor [1] [3] |
| VEGFR-2 (KDR) | Angiogenesis, Cell Proliferation | Primary target, potent inhibitor [4] [1] [3] |
| VEGFR-3 (Flt-4) | Lymphangiogenesis | Potent inhibitor [1] [3] |
| PDGFR-β | Pericyte recruitment, Stromal formation | Inhibited at higher concentrations [1] [2] |
| c-Kit | Stem cell factor receptor | Inhibited at higher concentrations [1] [2] |
| c-Fms (CSF1R) | Monocyte/Macrophage regulation | Inhibited at higher concentrations [1] [2] |
This multi-targeted profile means that this compound's "off-target" activities against PDGFR, c-Kit, and c-Fms are a recognized aspect of its pharmacology, which may contribute to both its efficacy and its toxicity profile [1].
In drug discovery, a key distinction is made between multi-kinase inhibitors like this compound and selective inhibitors designed for high specificity toward a single target like VEGFR-2 to minimize side effects [4].
The following diagram illustrates the primary signaling pathway targeted by this compound and its key differences from a selective inhibitor approach.
The practical implications of this compound's multi-kinase profile are evident in clinical trial outcomes and the subsequent development of newer agents.
| Drug Name | Key Targets | Clinical Efficacy (Example Indication) | Selectivity Rationale & Evidence |
|---|
| This compound | VEGFR-1/2/3, PDGFR, c-Kit, c-Fms | Phase III in colorectal cancer: Did not show significant survival benefit [5].
Phase II in Pancreatic Cancer: 6-month survival rate of 29%; some patients achieved stable disease [2]. | Designed as a multi-target agent. Evidence: Phase I biomarker studies showed it significantly increased PlGF and sVEGFR1, and decreased sVEGFR2 and sTie2 in plasma, confirming broad anti-angiogenic activity [6]. | | Fruquintinib | Pan-VEGFR (VEGFR-1/2/3) | Approved for mCRC: In the FRESCO trial, significantly improved median overall survival from 6.6 to 9.3 months [5]. | Designed for optimized kinase selectivity. Rationale: Developed to maintain efficacy while enhancing tolerability by focusing on VEGFRs. Clinical evidence shows a distinct safety profile allowing for dose adjustment strategies [5]. |
The data cited in this guide are derived from standardized experimental methods used in drug discovery. Key protocols include:
For researchers, the choice between a multi-kinase inhibitor like this compound and a selective inhibitor involves a strategic trade-off:
Current research is actively exploring both strategies. The development of new this compound analogs focuses on modifying its structure to optimize physicochemical properties (like reducing log P to limit CNS penetration and side effects) while retaining or improving potency [3].
| Outcome Measure | Vatalanib + Pemetrexed (Phase I Combination) [1] [2] | This compound Monotherapy (Phase II in NSCLC) [3] |
|---|---|---|
| Patient Population | Advanced solid tumors | Stage IIIB/IV NSCLC (second-line) |
| Objective Response Rate (ORR) | 6.9% (2/29 patients, Partial Response) | 2%-5% (confirmed Partial Response) |
| Disease Control Rate (DCR) | 34.5% (at least 4 cycles) | 35%-37% (at 12 weeks) |
| Stable Disease (SD) | 27.6% (8/29 patients) | Information not specified |
| Progression-Free Survival (PFS) | Information not specified | 2.1 - 2.8 months |
| Overall Survival (OS) | Information not specified | 7.3 - 9.0 months |
| Most Common Adverse Events | Fatigue (75%), Nausea (66%), Vomiting (48%) | Moderate toxicity profile for the majority |
| Safety and Tolerability | This compound + Pemetrexed (Phase I Combination) [1] [2] |
|---|---|
| Maximum Tolerated Dose (MTD) | This compound 250 mg twice daily + Pemetrexed 500 mg/m² (Day 1 of 21-day cycle) |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (6.9%), Febrile neutropenia, Anorexia, Constipation, Dehydration |
| Other Common Toxicities | Oral mucositis (31%), Diarrhea (28%) |
| Overall Tolerability Conclusion | Feasible, but not well tolerated |
For researchers, here are the key methodological details from the phase I study that generated the combination therapy data [1] [4] [2]:
The combination therapy targets two different pathways critical for tumor growth and survival.
The diagram illustrates the dual mechanisms: